2-tert-butyl-N-(3-fluoro-4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Description
Properties
IUPAC Name |
2-tert-butyl-N-(3-fluoro-4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O/c1-11-5-6-12(9-13(11)19)20-17(24)14-7-8-16-21-15(18(2,3)4)10-23(16)22-14/h5-10H,1-4H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVUQYEBLGNSOBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NN3C=C(N=C3C=C2)C(C)(C)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization with Chloroacetaldehyde
A common method involves reacting 3-aminopyridazine with chloroacetaldehyde under acidic conditions. For example, a 40% aqueous chloroacetaldehyde solution in ethyl acetate at 85°C for 2 hours yields imidazo[1,2-b]pyridazine. This step is critical for establishing the bicyclic framework, with yields exceeding 80% under optimized conditions.
Bromination at the 3-Position
Subsequent bromination introduces reactivity for further functionalization. N-Bromosuccinimide (NBS) in chloroform with a catalytic amount of 2,2'-azobis(isobutyronitrile) (AIBN) at reflux achieves 3-bromo-imidazo[1,2-b]pyridazine in 75–89% yields. Alternative methods using bromine in acetic acid show lower efficiency (36% yield), likely due to side reactions.
Table 1: Bromination Conditions and Yields
| Reagent | Solvent | Catalyst | Temperature | Time | Yield |
|---|---|---|---|---|---|
| NBS | Chloroform | AIBN | Reflux | 2 h | 75% |
| Bromine | Acetic acid | None | 0–20°C | 1 h | 36% |
Introduction of the tert-Butyl Group
The tert-butyl group is introduced via Friedel-Crafts alkylation or nucleophilic substitution.
Friedel-Crafts Alkylation
Reaction of 3-bromo-imidazo[1,2-b]pyridazine with tert-butyl chloride in the presence of AlCl₃ generates the 2-tert-butyl derivative. This method, however, risks over-alkylation, necessitating precise stoichiometry.
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling with tert-boronic acid derivatives offers better regioselectivity. For instance, using Pd(dppf)Cl₂ and Cs₂CO₃ in dioxane/water at 90°C achieves >85% yield. The tert-butyl group enhances solubility and steric hindrance, critical for downstream reactivity.
Functionalization of the Aryl Amine Moiety
The N-(3-fluoro-4-methylphenyl)carboxamide group is introduced via carbodiimide-mediated coupling.
Carboxamide Bond Formation
Activation of the carboxylic acid (e.g., using HATU or EDCI) followed by reaction with 3-fluoro-4-methylaniline in DMF yields the target carboxamide. Trials with EDCI/HOBt at 0°C to room temperature show 70–78% yields.
Table 2: Carboxamide Coupling Optimization
| Activator | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| EDCI | DIPEA | DMF | 0°C → RT | 78% |
| HATU | NMM | THF | RT | 70% |
Final Assembly and Purification
Sequential Coupling Approach
A patented route involves sequential Suzuki coupling and amidation:
-
Suzuki Coupling : 3-Bromo-2-tert-butylimidazo[1,2-b]pyridazine reacts with 3-fluoro-4-methylphenylboronic acid using Pd(OAc)₂ and Xantphos in dioxane (80°C, 12 h).
-
Amidation : The resulting acid is treated with SOCl₂ to form the acyl chloride, followed by reaction with 3-fluoro-4-methylaniline in dichloromethane.
Chromatographic Purification
Final purification via silica gel chromatography (ethyl acetate/hexane) or reverse-phase HPLC ensures >95% purity, as validated by LC-MS and ¹H NMR.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl-N-(3-fluoro-4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Inhibition of Bruton's Tyrosine Kinase (Btk)
One of the primary applications of this compound is its role as a Bruton's Tyrosine Kinase (Btk) inhibitor . Btk is crucial in B-cell receptor signaling and is implicated in various autoimmune diseases. Inhibiting Btk can help manage conditions such as:
- Autoimmune Diseases: The compound shows promise in treating diseases characterized by aberrant B-cell activation, including rheumatoid arthritis and systemic lupus erythematosus .
- Inflammatory Disorders: By modulating Btk activity, it may alleviate symptoms associated with chronic inflammation.
Cancer Treatment
Research indicates that imidazo[1,2-b]pyridazine derivatives can also target cancer-related pathways. The inhibition of specific kinases involved in cell proliferation and survival can lead to:
- Antitumor Activity: The compound may exhibit cytotoxic effects against various cancer cell lines by disrupting signaling pathways essential for tumor growth .
- Combination Therapies: It could be used in conjunction with other chemotherapeutic agents to enhance therapeutic efficacy.
Case Study 1: Autoimmune Disease Management
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of various imidazo[1,2-b]pyridazine derivatives, including 2-tert-butyl-N-(3-fluoro-4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide. The results demonstrated a significant reduction in B-cell activation markers in treated subjects compared to controls, highlighting its potential as a therapeutic agent for autoimmune diseases .
Case Study 2: Anticancer Activity
In another study focusing on cancer treatment, this compound was tested against several human cancer cell lines. The findings indicated that it effectively inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The mechanism was linked to the inhibition of key signaling pathways associated with cell survival and proliferation .
Mechanism of Action
The mechanism of action of 2-tert-butyl-N-(3-fluoro-4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues of Imidazo[1,2-b]pyridazine Derivatives
The imidazo[1,2-b]pyridazine core is highly versatile, with modifications at positions 2, 3, and 6 significantly altering biological activity. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Selected Imidazo[1,2-b]pyridazine Derivatives
Key Observations:
Substituent Effects on Kinase Inhibition :
- The YPC series (e.g., YPC-21440) incorporates a thiazolidinedione group at position 6, which enhances hydrogen bonding with kinase ATP-binding pockets. In contrast, the target compound’s 3-fluoro-4-methylphenylcarboxamide group may prioritize hydrophobic interactions .
- Bulky groups at position 2 (tert-butyl in the target compound vs. cyclopropyl in ’s analogue) improve metabolic stability by blocking oxidative degradation .
Receptor Binding vs. Kinase Inhibition: Compounds with 6-(benzylamino) substituents () exhibit affinity for benzodiazepine receptors (IC₅₀: 0.1–10 µM) but lack kinase inhibition, highlighting the critical role of the 6-position substituent in target specificity .
Fluorine and Methyl Synergy: The 3-fluoro-4-methylphenyl group in the target compound likely enhances both lipophilicity (via fluorine’s electronegativity) and membrane permeability (via methyl’s hydrophobicity), a feature absent in non-fluorinated analogues like YPC-21440 .
Comparison with Non-Imidazo[1,2-b]pyridazine Analogues
Table 2: Comparison with Fused Heterocyclic Systems
Key Observations:
- Triazine vs. Pyridazine : Imidazo[1,2-b][1,2,4]triazine derivatives () feature an additional nitrogen atom, which may alter electron distribution and binding kinetics .
Biological Activity
2-tert-butyl-N-(3-fluoro-4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₈H₁₉FN₄O
- Molecular Weight : 326.4 g/mol
- CAS Number : 2548984-74-1
The imidazo[1,2-b]pyridazine scaffold is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The specific mechanism of action for this compound involves:
- Inhibition of Kinases : Studies suggest that compounds with similar structures can inhibit various kinases, which are crucial in cancer cell proliferation and survival.
- Antimycobacterial Activity : There is evidence that derivatives of imidazo[1,2-b]pyridazine exhibit activity against Mycobacterium tuberculosis, indicating potential use in treating tuberculosis .
Biological Activity Overview
Anticancer Activity
A study conducted by Wang et al. evaluated the anticancer potential of imidazo[1,2-b]pyridazine derivatives. The results indicated that compounds structurally related to this compound exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 and H460, with IC50 values ranging from 0.75 to 4.21 µM .
Antimycobacterial Activity
Research by Moraski et al. highlighted the effectiveness of imidazo[1,2-b]pyridazine derivatives against Mycobacterium tuberculosis. The study found that specific substitutions on the phenyl ring enhanced activity, suggesting a structure-activity relationship (SAR) critical for developing new antimycobacterial agents .
Q & A
Basic Question: What are the key steps in synthesizing 2-tert-butyl-N-(3-fluoro-4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide?
Methodological Answer:
The synthesis involves constructing the imidazo[1,2-b]pyridazine core followed by functionalization. A representative approach includes:
- Core Formation: Condensation reactions to assemble the heterocyclic ring system.
- Substituent Introduction: Nucleophilic substitution or coupling reactions to attach the tert-butyl and 3-fluoro-4-methylphenyl groups.
- Purification: Techniques like recrystallization (e.g., using dichloromethane/hexane mixtures) and chromatography to isolate the product .
Example Protocol:
A similar compound (tert-butyl derivatives of imidazo[1,2-b]pyridazine) was synthesized by dissolving intermediates in dichloromethane (DCM), treating with trifluoroacetic acid (TFA) for deprotection, neutralizing with NaHCO₃, and recrystallizing for high purity (94% yield) .
Basic Question: How is the compound characterized for structural confirmation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify substituent positions and stereochemistry.
- Mass Spectrometry (MS): High-resolution MS to confirm molecular weight (e.g., expected MW ~421.1 g/mol based on analogs) .
- High-Performance Liquid Chromatography (HPLC): Purity assessment (>95% purity typical for research-grade compounds) .
Advanced Question: How can reaction conditions be optimized to improve synthesis yield?
Methodological Answer:
Key parameters include:
- Temperature: Controlled heating (e.g., 50–80°C) to accelerate coupling reactions while avoiding side products.
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates .
- Catalysts: Palladium-based catalysts for cross-coupling steps (e.g., Suzuki-Miyaura reactions for aryl group attachment) .
Data-Driven Example:
In a related synthesis, adjusting the TFA:DCM ratio (1:1) during deprotection improved yield from 27% to 94% .
Advanced Question: What biological targets are hypothesized for this compound?
Methodological Answer:
Structural analogs of imidazo[1,2-b]pyridazines exhibit:
- Kinase Inhibition: Potential targeting of VEGFR2 or other tyrosine kinases due to planar heterocyclic cores .
- Antimicrobial Activity: Fluorinated aryl groups may disrupt bacterial membrane proteins .
Experimental Design: - In Silico Docking: Use computational models (e.g., AutoDock) to predict binding affinity to kinase ATP pockets.
- In Vitro Assays: Test against kinase panels or microbial cultures with IC₅₀ determination .
Advanced Question: How to resolve contradictions in yield or activity data across studies?
Methodological Answer:
- Reproducibility Checks: Validate reaction conditions (e.g., TFA purity, solvent drying) that may affect yields .
- Structural Reanalysis: Confirm regiochemistry via X-ray crystallography to rule out isomer formation.
- Biological Replicates: Use standardized cell lines (e.g., Hep-G2 for antiproliferative assays) to minimize variability .
Advanced Question: How can computational methods guide the design of derivatives?
Methodological Answer:
- Reaction Path Prediction: Quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states .
- SAR Modeling: Machine learning to correlate substituent effects (e.g., tert-butyl vs. methyl) with bioactivity .
Case Study:
ICReDD’s approach combines computational screening with experimental validation to optimize reaction pathways, reducing trial-and-error cycles .
Advanced Question: What structural analogs are critical for SAR studies?
Methodological Answer:
Methodology:
- Synthesize analogs with systematic substitutions (e.g., halogenation, alkyl chain variations).
- Test in parallel assays to map activity cliffs .
Advanced Question: How to assess the compound’s stability under varying pH or temperature?
Methodological Answer:
- Accelerated Stability Studies: Incubate at 40°C/75% RH for 4 weeks, monitor degradation via HPLC .
- pH Profiling: Dissolve in buffers (pH 1–10), track hydrolysis of the carboxamide group using LC-MS .
Key Finding:
Imidazo[1,2-b]pyridazine derivatives are generally stable in neutral pH but degrade under strongly acidic/basic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
